REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1([O:18][C:19](=O)[NH:20][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[C:28]([OH:31])[CH:29]=3)[CH:24]=[CH:23][CH:22]=2)C=CC=CC=1>CS(C)=O>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([NH:11][C:19]([NH:20][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[C:28]([OH:31])[CH:29]=3)[CH:24]=[CH:23][CH:22]=2)=[O:18])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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69 mg
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Type
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reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)N
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Name
|
(7-hydroxy-naphthalen-1-yl)-carbamic acid phenyl ester
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=CC=CC2=CC=C(C=C12)O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Type
|
CUSTOM
|
Details
|
reaction onto a reverse phase prep-HPLC (90–10% water:acetonitrile gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)NC(=O)NC1=CC=CC2=CC=C(C=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |